Azetidin-1-yl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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Overview
Description
Azetidin-1-yl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a compound that features a unique combination of azetidine, fluorine, and boron-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the formation of the boronic ester group. This is achieved by reacting 3-fluoro-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.
Coupling Reaction: The boronic ester is then subjected to a Suzuki-Miyaura coupling reaction with an azetidine derivative. This reaction is catalyzed by a palladium catalyst, typically Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol.
Final Product Formation: The final step involves the formation of the methanone group through a reaction with an appropriate reagent, such as an acyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Azetidin-1-yl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and detection of specific biomolecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic ester reagent, participating in the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This process is followed by reductive elimination, forming the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Azetidin-1-yl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other boronic ester compounds. This uniqueness makes it particularly valuable in specific synthetic applications and research areas.
Properties
IUPAC Name |
azetidin-1-yl-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-7-6-11(10-13(12)18)14(20)19-8-5-9-19/h6-7,10H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUHHFAGWMIVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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